molecular formula C10H14N2 B016586 3-Methyl-5-(pyrrolidin-2-yl)pyridine CAS No. 126741-11-5

3-Methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No. B016586
CAS RN: 126741-11-5
M. Wt: 162.23 g/mol
InChI Key: ROFRZRRVJWMLMU-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyrrolidin-2-yl)pyridine, also known as MP2P, is a chemical compound that is commonly used in scientific research. It is a pyridine derivative that is structurally similar to other psychoactive compounds such as cathinones and amphetamines. The compound has been studied extensively for its potential use in various research applications, including as a precursor for the synthesis of other compounds and as a tool for investigating the mechanisms of action of psychoactive substances.

Scientific Research Applications

Pyrrolidines in Cycloaddition Reactions

Pyrrolidines, including derivatives like 3-Methyl-5-(pyrrolidin-2-yl)pyridine, play a crucial role in cycloaddition reactions. A study by Żmigrodzka et al. (2022) highlighted the synthesis of pyrrolidines in a [3+2] cycloaddition reaction involving N-methyl azomethine ylide and nitropropene. This reaction is significant for producing compounds used in medicine and industry, such as dyes and agrochemical substances (Żmigrodzka et al., 2022).

Synthesis of Thioanalogues

In the synthesis of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, compounds analogous to N-1-methylanabasine and nicotine, respectively, were explored. These thioanalogues have been structurally confirmed and studied for their spectral characteristics, showing significant potential in chemical research (Wojciechowska-Nowak et al., 2011).

Methylation of Pyridines

Grozavu et al. (2020) developed a novel catalytic method for the methylation of pyridines, crucial for drug discovery. This method utilizes methanol and formaldehyde, providing an innovative approach for direct methyl group introduction onto the aromatic ring of pyridines, like this compound (Grozavu et al., 2020).

Electroluminescence in OLEDs

Su et al. (2021) highlighted the use of pyrazol-pyridine ligands in synthesizing orange-red iridium (III) complexes for organic light-emitting devices (OLEDs). These compounds show high phosphorescence quantum yields and remarkable performance in OLEDs, indicating the potential application of pyridine derivatives in advanced electronic devices (Su et al., 2021).

Pyrrolylpyridines Synthesis

Nedolya et al. (2015) conducted a study on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates. This synthesis path creates a unique combination of pyrrole and pyridine rings in a single molecule, potentially enhancing their intrinsic properties and creating new applications in various scientific fields (Nedolya et al., 2015).

Future Directions

The future directions for “3-Methyl-5-(pyrrolidin-2-yl)pyridine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, one study suggested that pyrazolo-pyridine analogs could potentially be developed into future anti-inflammatory drugs .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Methyl Nornicotine are intriguing. It is known to interact with various enzymes and proteins. For instance, it appears to activate different neuronal nicotinic acetylcholine receptor (nAChR) subtypes . The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

5-Methyl Nornicotine has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to promote cell migration and destabilize cell-cell junctions in an endothelial cell line .

Molecular Mechanism

The molecular mechanism of action of 5-Methyl Nornicotine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interactions with nAChR subtypes .

Temporal Effects in Laboratory Settings

The effects of 5-Methyl Nornicotine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

5-Methyl Nornicotine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited .

Transport and Distribution

The transport and distribution of 5-Methyl Nornicotine within cells and tissues involve interactions with various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3-methyl-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFRZRRVJWMLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508854
Record name 3-Methyl-5-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126741-11-5
Record name 3-Methyl-5-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-(pyrrolidin-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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